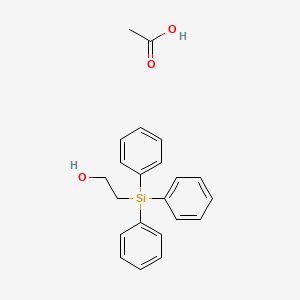
Acetic acid;2-triphenylsilylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-triphenylsilylethanol is a chemical compound with the molecular formula C22H24O3Si It is known for its unique structure, which includes a triphenylsilylethanol moiety attached to an acetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-triphenylsilylethanol typically involves the reaction of triphenylsilylethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and by-products to meet industrial safety and environmental standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-triphenylsilylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the triphenylsilylethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield triphenylsilyl ketones or aldehydes, while reduction of the carboxylic acid group can produce triphenylsilylethanol .
Applications De Recherche Scientifique
Acetic acid;2-triphenylsilylethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and esters.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of acetic acid;2-triphenylsilylethanol involves its interaction with various molecular targets. The silyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites. Additionally, the compound can participate in nucleophilic substitution and elimination reactions, where the silyl group stabilizes the transition state and facilitates the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: Similar in structure but lacks the acetic acid group.
Triphenylsilanol: Contains a hydroxyl group instead of the acetic acid group.
Triphenylsilyl chloride: Contains a chloride group instead of the hydroxyl group.
Uniqueness
Acetic acid;2-triphenylsilylethanol is unique due to the presence of both the silyl and acetic acid groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry .
Propriétés
Numéro CAS |
142472-78-4 |
|---|---|
Formule moléculaire |
C22H24O3Si |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
acetic acid;2-triphenylsilylethanol |
InChI |
InChI=1S/C20H20OSi.C2H4O2/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-2(3)4/h1-15,21H,16-17H2;1H3,(H,3,4) |
Clé InChI |
UKJUHVBJSDZXOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)[Si](CCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)
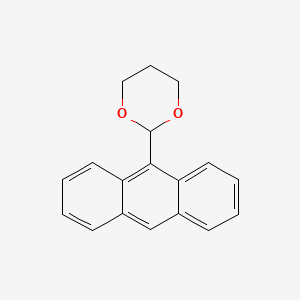
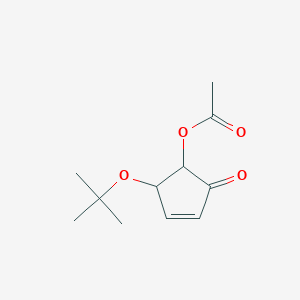
![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)
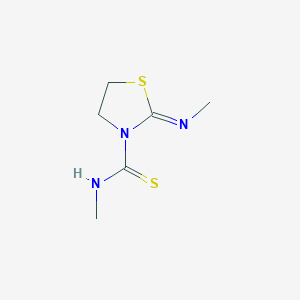

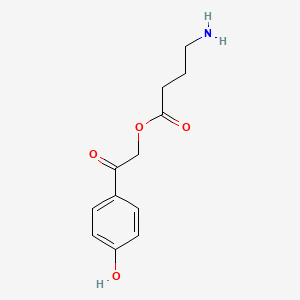
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
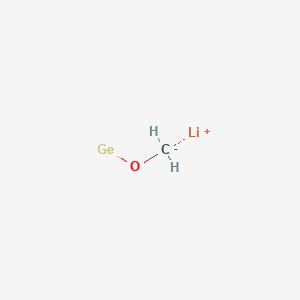
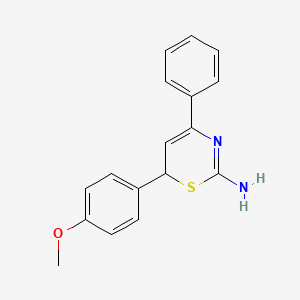

![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
